molecular formula C31H31N3O2S B2553348 N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115396-89-8

N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2553348
CAS RN: 1115396-89-8
M. Wt: 509.67
InChI Key: XAARYKQVMTUMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide” is a chemical compound with the molecular formula C31H31N3O2S . Its average mass is 509.662 Da and its monoisotopic mass is 509.213684 Da .

Scientific Research Applications

Chemical Synthesis and Cyclization Techniques

  • Pummerer-Type Cyclization : A study highlighted the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. This method, enhanced by boron trifluoride diethyl etherate, suggests a pathway involving a dicationic intermediate, which may be relevant for synthesizing structurally similar quinazoline derivatives (Saitoh et al., 2001).

  • Decarboxylative Cycloaddition : The asymmetric synthesis of 3,4-dihydroquinolin-2-ones via palladium-catalyzed decarboxylative [4 + 2]-cycloaddition demonstrates a technique that could be applied to create complex quinazoline structures with significant stereoselectivity (Jin et al., 2018).

Potential Biological Activities

  • Antimicrobial and Antitubercular Activities : Research into the synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives for cytotoxic activity hints at the potential for related quinazoline compounds to exhibit biological activities, possibly including antimicrobial and antitubercular effects (Bu et al., 2001).

  • Enzyme Inhibition for Therapeutic Applications : The creation and testing of thieno[1,3]oxazin-4-ones as inhibitors for enzymes like cholesterol esterase suggest that related quinazoline derivatives could be investigated for therapeutic applications, particularly in the context of enzyme inhibition (Pietsch & Gütschow, 2005).

properties

IUPAC Name

N-cyclopentyl-3-(3,5-dimethylphenyl)-2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O2S/c1-4-22-9-11-23(12-10-22)19-37-31-33-28-18-24(29(35)32-25-7-5-6-8-25)13-14-27(28)30(36)34(31)26-16-20(2)15-21(3)17-26/h4,9-18,25H,1,5-8,19H2,2-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAARYKQVMTUMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC5=CC=C(C=C5)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide

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